molecular formula C15H16FNO2S B14932205 4-ethyl-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

4-ethyl-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

Katalognummer: B14932205
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: FRXSRKMRZPEHGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ETHYL-N-(5-FLUORO-2-METHYLPHENYL)-1-BENZENESULFONAMIDE is a chemical compound with a complex structure that includes ethyl, fluorine, methyl, and benzenesulfonamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-N-(5-FLUORO-2-METHYLPHENYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the introduction of the ethyl, fluorine, and methyl groups onto a benzenesulfonamide backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-ETHYL-N-(5-FLUORO-2-METHYLPHENYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

4-ETHYL-N-(5-FLUORO-2-METHYLPHENYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-ETHYL-N-(5-FLUORO-2-METHYLPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzenesulfonamides with different substituents, such as:

  • 4-ETHYL-N-(5-CHLORO-2-METHYLPHENYL)-1-BENZENESULFONAMIDE
  • 4-ETHYL-N-(5-BROMO-2-METHYLPHENYL)-1-BENZENESULFONAMIDE

Uniqueness

What sets 4-ETHYL-N-(5-FLUORO-2-METHYLPHENYL)-1-BENZENESULFONAMIDE apart is its specific combination of ethyl, fluorine, and methyl groups, which can influence its chemical reactivity, biological activity, and potential applications. The presence of fluorine, in particular, can enhance its stability and bioavailability compared to similar compounds.

Eigenschaften

Molekularformel

C15H16FNO2S

Molekulargewicht

293.4 g/mol

IUPAC-Name

4-ethyl-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-3-12-5-8-14(9-6-12)20(18,19)17-15-10-13(16)7-4-11(15)2/h4-10,17H,3H2,1-2H3

InChI-Schlüssel

FRXSRKMRZPEHGZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.